TMC-169

描述

属性

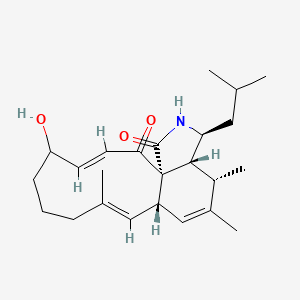

分子式 |

C24H35NO3 |

|---|---|

分子量 |

385.5 g/mol |

IUPAC 名称 |

(1S,3E,9E,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione |

InChI |

InChI=1S/C24H35NO3/c1-14(2)11-20-22-17(5)16(4)13-18-12-15(3)7-6-8-19(26)9-10-21(27)24(18,22)23(28)25-20/h9-10,12-14,17-20,22,26H,6-8,11H2,1-5H3,(H,25,28)/b10-9+,15-12+/t17-,18+,19?,20+,22+,24-/m1/s1 |

InChI 键 |

PBMWGTZJDVBFGK-YJEZAUDRSA-N |

手性 SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CCCC(/C=C/C3=O)O)\C)C=C1C)CC(C)C |

规范 SMILES |

CC1C2C(NC(=O)C23C(C=C(CCCC(C=CC3=O)O)C)C=C1C)CC(C)C |

同义词 |

TMC 169 TMC-169 |

产品来源 |

United States |

化学反应分析

TMC-169 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

TMC-169 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is used to investigate its effects on biological systems and potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes .

相似化合物的比较

Structural Analogues: Aspochalasins and Cytochalasans

TMC-169 shares structural homology with aspochalasins, another subgroup of cytochalasans produced by Aspergillus species. Key comparisons include:

Key Differences :

- Functional Groups : this compound lacks the epoxy and lactone substituents seen in aspochalasins I and Z, which may explain its selectivity for bacterial over eukaryotic targets .

- Bioactivity : Unlike aspochalasins, which primarily exhibit cytotoxicity or antifungal activity, this compound shows specificity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 2 μg/mL) .

Functional Analogues: Antimicrobial Peptides and Alkaloids

This compound is functionally comparable to other antimicrobial compounds from Aspergillus:

Mechanistic Insights :

Spectrum of Activity and Therapeutic Potential

A comparative analysis of antimicrobial efficacy:

| Compound | Target Microorganisms | MIC (μg/mL) | Therapeutic Index (TI) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 2.0 | >50 (mammalian cells) |

| Aspochalasin Z | Candida albicans | 16.0 | 12.5 |

| Flavimycins | Bacillus subtilis | 0.5 | >100 |

常见问题

Basic Research Questions

Q. How to design experiments for characterizing TMC-169’s physicochemical properties?

- Methodological Answer : Prioritize techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Ensure reproducibility by documenting solvent systems, temperature controls, and instrument calibration protocols. Cross-validate results with independent assays (e.g., X-ray crystallography) to minimize systematic errors .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Incorporate ANOVA for comparing efficacy across experimental groups, and apply corrections for multiple comparisons (e.g., Bonferroni). Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests .

Q. How to optimize synthesis protocols for this compound to ensure batch-to-batch consistency?

- Methodological Answer : Implement design-of-experiments (DoE) approaches to identify critical process parameters (e.g., reaction temperature, catalyst loading). Use HPLC tracking of intermediates and final products to establish quality control criteria. Document deviations and refine protocols iteratively .

Advanced Research Questions

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Re-evaluate molecular docking parameters (e.g., force fields, solvation models) and validate against known ligands. Perform molecular dynamics simulations to assess conformational stability. Cross-reference experimental data with orthogonal assays (e.g., surface plasmon resonance) to confirm binding kinetics .

Q. What strategies mitigate confounding variables in this compound’s in vivo toxicity studies?

- Methodological Answer : Use randomized block designs to control for environmental or genetic variability. Include sham-treated controls and blinded assessments to reduce observer bias. Apply mixed-effects models to account for inter-subject variability in pharmacokinetic parameters .

Q. How to validate this compound’s mechanism of action when conflicting pathways are reported in literature?

- Methodological Answer : Employ CRISPR-based gene knockout models to isolate target pathways. Use phosphoproteomics or metabolomics to map downstream signaling cascades. Conduct co-immunoprecipitation (Co-IP) assays to confirm protein-protein interactions. Triangulate findings with prior studies to identify consensus mechanisms .

Data Management and Interpretation

Q. What criteria ensure robust meta-analysis of this compound’s preclinical data across heterogeneous studies?

- Methodological Answer : Adhere to PRISMA guidelines for systematic reviews. Standardize effect sizes (e.g., standardized mean differences) and assess heterogeneity via I² statistics. Use funnel plots to detect publication bias. Exclude studies with incomplete methodological reporting .

Q. How to address low reproducibility in this compound’s enzymatic inhibition assays?

- Methodological Answer : Audit assay conditions (e.g., buffer pH, cofactor concentrations) against published protocols. Validate enzyme activity with positive controls in each run. Utilize intra- and inter-laboratory reproducibility studies to identify protocol deviations .

Key Considerations for Rigorous Research

- Contradiction Analysis : Apply triangulation (e.g., experimental, computational, and observational data) to reconcile conflicting results. Use sensitivity analysis to test robustness of conclusions .

- Ethical and Feasibility Criteria : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and academic value .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。